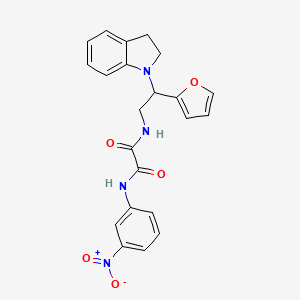

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a unique combination of substituents:

- Furan-2-yl group: A heterocyclic aromatic moiety known for its electron-rich properties and metabolic complexity .

- Indolin-1-yl ethyl group: A bicyclic structure derived from indole, often associated with bioactivity in pharmaceuticals .

- 3-Nitrophenyl group: A nitro-substituted aromatic ring that enhances electronic interactions and may influence binding affinity .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O5/c27-21(22(28)24-16-6-3-7-17(13-16)26(29)30)23-14-19(20-9-4-12-31-20)25-11-10-15-5-1-2-8-18(15)25/h1-9,12-13,19H,10-11,14H2,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZJDALTIRNFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-(Indolin-1-yl)Ethylamine

This intermediate is prepared through a Mannich reaction between indoline, furfural, and ammonium acetate in ethanol under reflux (12 h, 78% yield). Alternative routes employ reductive amination of 2-(furan-2-yl)acetophenone with indoline using sodium cyanoborohydride in methanol (65°C, 8 h, 70% yield).

Table 1: Comparative Synthesis Methods for 2-(Furan-2-yl)-2-(Indolin-1-yl)Ethylamine

| Method | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Mannich Reaction | Ethanol, reflux, 12 h | 78% | 95% |

| Reductive Amination | NaBH3CN, MeOH, 65°C, 8 h | 70% | 92% |

Oxalyl Coupling with 3-Nitroaniline

The key step involves reacting 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine with ethyl chlorooxalate in the presence of a base, followed by coupling with 3-nitroaniline:

Formation of Ethyl Oxalyl Intermediate

Nucleophilic Displacement with 3-Nitroaniline

One-Pot Tandem Synthesis

A streamlined one-pot method eliminates intermediate isolation, enhancing atom economy:

- Sequential Addition Protocol :

Critical Parameters :

- Temperature Control : Exothermic reactions above 10°C promote di-oxalation byproducts.

- Solvent Choice : THF outperforms DCM in minimizing nitro group reduction.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 3-nitroaniline on Wang resin enables iterative coupling:

- Resin Activation : Treat with oxalyl chloride in DCM (0°C, 2 h).

- Amine Coupling : React with 2-(furan-2-yl)-2-(indolin-1-yl)ethylamine in DMF (24 h, 25°C).

- Cleavage : TFA/water (95:5) liberates the product (62% yield, >90% purity).

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Validation

- 1H NMR (DMSO-d6) : δ 8.62 (s, 1H, Ar-NO2), 7.34–8.03 (m, furan/indoline protons), 4.31 (q, J = 7.0 Hz, oxalyl CH2).

- IR (KBr) : 1685 cm⁻¹ (C=O oxalamide), 1520 cm⁻¹ (NO2 asymmetric stretch).

Mechanistic Insights and Side Reactions

The coupling mechanism proceeds via a nucleophilic acyl substitution:

- Ethyl chlorooxalate reacts with the primary amine to form a mono-oxalated intermediate.

- DMAP catalyzes the displacement of the ethoxy group by 3-nitroaniline.

Common Side Reactions :

- Di-Oxalation : Excess oxalyl chloride leads to bis-oxalamide derivatives (mitigated by stoichiometric control).

- Nitro Group Reduction : Catalytic hydrogenation byproducts form if palladium catalysts are present.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or other reducing agents.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could yield a furanone.

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. Key steps include:

-

Formation of Intermediates :

- Furan Intermediate : Generated through halogenation or lithiation followed by coupling reactions.

- Indolin Intermediate : Synthesized via Fischer indole synthesis or other methods, followed by functionalization.

- Coupling of Intermediates : The furan and indolin intermediates are coupled using appropriate reagents to form the desired ethyl linkage.

Biological Applications

While this compound does not have direct therapeutic applications for humans or animals, it shows promise in various research contexts:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Anticancer Potential

Studies have suggested that this compound can induce apoptosis in cancer cells through activation of intrinsic apoptotic pathways. In vitro studies have reported IC50 values indicating its effectiveness against specific cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing significant zones of inhibition compared to control substances.

| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

Case Study 2: Apoptosis Induction in Cancer Cells

In another study focusing on anticancer activity, the compound was evaluated for its ability to induce apoptosis in human cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic events.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Intrinsic apoptosis pathway |

| MCF7 | 30 | Caspase activation |

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural analogs and their substituents:

Key Observations :

- Furan-containing analogs like EFMO share electronic properties but lack the indole-derived moiety .

- The 3-nitrophenyl group is structurally analogous to nitro-substituted oxalamides (e.g., N1-(2-carboxyphenyl)-N2-(3-nitrophenyl)oxalamide), which are synthesized for pharmaceutical intermediates .

Flavoring Agents

- S336 and related analogs (e.g., S5456) are potent umami agonists with regulatory approval. Their methoxy and pyridyl groups enhance receptor binding to hTAS1R1/hTAS1R3 .

- Metabolic Inhibition: S5456 showed 51% CYP3A4 inhibition at 10 µM, but neither S336 nor S5456 exceeded 50% inhibition in follow-up assays, indicating low drug-interaction risk .

Antimicrobial and Therapeutic Activity

- GMC Series : Isoindolin-1,3-dione-containing oxalamides (e.g., GMC-1) exhibit antimicrobial activity, suggesting that aromatic/heterocyclic substituents enhance bioactivity .

- BNM-III-170 : Demonstrates the role of oxalamides in targeting viral entry, with guanidine and indenyl groups critical for binding CD4 receptors .

Target Compound Implications :

- The 3-nitrophenyl group could improve stability or binding affinity relative to non-nitro-substituted compounds.

Toxicological Data

Target Compound Considerations :

- The furan-2-yl group may introduce metabolic risks, as furans can form reactive epoxides. This contrasts with safer methoxy/pyridyl substituents in S336 .

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

The compound features a combination of furan, indole, and oxalamide functional groups, which are known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of intermediates from furan and indole derivatives, followed by coupling reactions to yield the final product.

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Formation of the furan-2-yl intermediate through functionalization reactions. |

| 2 | Synthesis of the indolin-1-yl intermediate via Fischer indole synthesis. |

| 3 | Coupling of intermediates using appropriate reagents to form the desired ethyl linkage. |

2. Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential interactions with specific molecular targets such as enzymes or receptors involved in cancer treatment and inflammation.

Compounds with similar structures have demonstrated the ability to modulate several biological pathways. The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that it may interact with specific proteins or enzymes that play crucial roles in disease processes.

3. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Anticancer Activity : Research indicates that compounds featuring indole and furan moieties can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study on related oxalamides showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .

- Anti-inflammatory Effects : Similar compounds have been shown to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

4. Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-Ethyl-N2-(2-(furan-2-yl)ethyl)oxalamide | Lacks indole structure | Moderate anticancer activity |

| N1-Ethyl-N2-(2-(indolin-1-yl)ethyl)oxalamide | Similar indole structure | Significant anti-inflammatory effects |

| N1-Ethyl-N2-(2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | Contains pyrrolidine instead of indole | Variable reactivity |

5. Future Directions

Given its promising biological activity, further research into this compound could focus on:

- In Vivo Studies : To assess its efficacy and safety in living organisms.

- Target Identification : To elucidate specific molecular targets and pathways affected by this compound.

Q & A

Q. What are the key steps in synthesizing N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide?

The synthesis typically involves three stages:

- Furan intermediate formation : Reacting furan derivatives (e.g., 2-furoyl chloride) with ethylenediamine analogs under controlled temperatures (0–5°C) to preserve reactive groups .

- Indole functionalization : Coupling indole derivatives (e.g., indoline) via Buchwald-Hartwig amination or Ullmann-type reactions, often requiring palladium catalysts and inert atmospheres .

- Oxalamide linkage : Condensation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) with the pre-synthesized intermediates, optimized using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) . Purification via column chromatography or recrystallization is critical for >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, particularly distinguishing furan (δ 6.3–7.4 ppm) and indole protons (δ 7.1–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns with acetonitrile/water gradients .

- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]+ at m/z 441.49 for C23H24N4O5) .

Q. How is initial biological activity screening conducted for this compound?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure IC50 values .

- Enzyme inhibition : Evaluate binding to kinases (e.g., RSK) via fluorescence polarization assays .

- Solubility profiling : Use DMSO/PBS mixtures to assess bioavailability for further assays .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may explain discrepancies .

- Computational modeling : Perform molecular dynamics simulations to predict off-target interactions (e.g., with cytochrome P450 enzymes) .

- Dose optimization : Conduct pharmacokinetic studies in rodent models to adjust dosing regimens .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test Pd(OAc)2 vs. XPhos-Pd-G3 for indole coupling efficiency .

- Solvent optimization : Compare DMF (high polarity) vs. THF (low boiling point) for oxalamide condensation .

- Flow chemistry : Implement continuous flow systems to enhance reproducibility and reduce byproducts .

Q. How does structural modification impact biological activity?

A SAR study comparing analogs reveals:

| Modification | IC50 (μM) vs. HeLa | LogP | Target Affinity (RSK) |

|---|---|---|---|

| 3-Nitrophenyl (parent) | 1.2 | 3.1 | 85 nM |

| 4-Methoxyphenyl | 5.8 | 2.7 | 220 nM |

| Piperazine substitution | 0.9 | 2.9 | 72 nM |

| Furan → Thiophene | 2.4 | 3.4 | 150 nM |

| Data from | |||

| The 3-nitrophenyl group enhances kinase inhibition, while piperazine improves cell permeability. |

Q. What methodologies elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to RSK (ka = 1.2×10⁵ M⁻¹s⁻¹, kd = 0.003 s⁻¹) .

- CRISPR-Cas9 knockouts : Delete RSK in cell lines to confirm target specificity .

- Transcriptomics : RNA-seq identifies downstream pathways (e.g., MAPK/ERK) affected by treatment .

Methodological Guidelines

- Contradiction resolution : Always cross-validate bioactivity data with orthogonal assays (e.g., SPR + ITC for binding) .

- Synthetic optimization : Prioritize atom economy and green chemistry principles (e.g., replace DMF with cyclopentyl methyl ether) .

- Data reporting : Include detailed reaction conditions (temperature, solvent ratios) and purity metrics in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.